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phosphoprotein p65 - 128868-76-8

phosphoprotein p65

Catalog Number: EVT-1518748
CAS Number: 128868-76-8
Molecular Formula: C42H31N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phosphoprotein p65 is a significant protein involved in various cellular processes, particularly in the context of inflammation and immune responses. It is part of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in regulating gene expression in response to stimuli such as cytokines and stress. Phosphorylation of p65 enhances its transcriptional activity, thereby influencing several biological functions, including cell survival, proliferation, and differentiation.

Source

Phosphoprotein p65 is derived from several sources, primarily human tissues and cells. It is often studied in the context of immune cells, such as macrophages and lymphocytes, where its phosphorylation state can be modulated by various external signals like tumor necrosis factor-alpha and interleukin-1.

Classification

Phosphoprotein p65 can be classified as a transcription factor within the broader category of signaling proteins. It is specifically categorized under proteins that undergo post-translational modifications, notably phosphorylation, which is critical for its functional activity.

Synthesis Analysis

Methods

The synthesis of phosphoprotein p65 involves several biochemical techniques aimed at enhancing its detection and analysis. Common methods include:

  • Immunoprecipitation: This technique isolates p65 from cell lysates using specific antibodies.
  • Mass Spectrometry: Following immunoprecipitation, mass spectrometry is employed to identify phosphorylation sites on the protein. Techniques like matrix-assisted laser desorption/ionization time-of-flight mass spectrometry are frequently used for this purpose.

Technical Details

The synthesis typically begins with cell lysis followed by the use of affinity purification methods to concentrate phosphoproteins. After isolation, tryptic digestion is performed to generate peptides suitable for mass spectrometric analysis. This process allows for the identification of phosphorylation sites through tandem mass spectrometry.

Molecular Structure Analysis

Structure

Phosphoprotein p65 consists of several structural domains that facilitate its function as a transcription factor. The primary structure includes:

  • Rel Homology Domain: Essential for DNA binding and dimerization.
  • Transactivation Domain: Required for recruiting transcriptional co-activators.

Data

Structural studies have shown that p65 forms dimers with other NF-κB family members, such as p50. The phosphorylation of serine residues within the transactivation domain significantly influences its ability to activate target genes.

Chemical Reactions Analysis

Reactions

Phosphorylation of p65 occurs primarily through the action of various kinases, which transfer phosphate groups from adenosine triphosphate to specific serine or threonine residues on the protein. This modification can lead to conformational changes that enhance or inhibit its activity.

Technical Details

The reactions are typically mediated by protein kinases such as IκB kinase (IKK) and cyclin-dependent kinases (CDKs). The resulting phosphorylated form of p65 exhibits increased stability and enhanced interaction with other transcriptional machinery components.

Mechanism of Action

Process

The mechanism by which phosphoprotein p65 exerts its effects involves several steps:

  1. Activation: Upon stimulation by cytokines or stress signals, upstream kinases phosphorylate p65.
  2. Dimerization: Phosphorylated p65 forms dimers with other NF-κB subunits.
  3. Nuclear Translocation: The dimer translocates to the nucleus where it binds to specific DNA sequences.
  4. Gene Regulation: Once bound to DNA, p65 recruits additional proteins that facilitate transcriptional activation or repression.

Data

Research indicates that phosphorylation at specific sites on p65 correlates with enhanced transcriptional activity in response to inflammatory stimuli, underscoring its role in immune responses.

Physical and Chemical Properties Analysis

Physical Properties

Phosphoprotein p65 is generally soluble in aqueous buffers and exhibits stability under physiological conditions. Its molecular weight is approximately 65 kDa, and it has a characteristic isoelectric point that varies depending on its phosphorylation state.

Chemical Properties

As a phosphoprotein, p65 contains multiple phosphate groups that confer negative charges at physiological pH. This property influences its interactions with other proteins and nucleic acids.

Relevant data include:

  • Molecular Weight: ~65 kDa
  • Isoelectric Point: Varies with phosphorylation state
  • Solubility: Soluble in physiological buffers
Applications

Scientific Uses

Phosphoprotein p65 has numerous applications in scientific research:

  • Cancer Research: Understanding its role in tumorigenesis and metastasis.
  • Inflammation Studies: Investigating how it mediates inflammatory responses.
  • Drug Development: Targeting the NF-κB pathway for therapeutic interventions in diseases characterized by chronic inflammation or cancer.
Structural Biology of p65 (RELA/NF-κB)

Domain Architecture of p65: Rel Homology Domain (RHD) and Transactivation Domain (TAD)

The p65 subunit (RELA) of NF-κB is a 551-amino acid phosphoprotein with two functionally distinct domains: the N-terminal Rel Homology Domain (RHD; residues 19-306) and the C-terminal Transactivation Domain (TAD; residues 428-551). The RHD adopts an immunoglobulin-like β-sandwich fold, comprising two structural subdomains:

  • N-terminal Domain (NTD; residues 19-190): Contains the DNA-binding loop (residues 50-56) and coordinates specific base contacts via loops L1 and L3 [4] [10].
  • Dimerization Domain (DD; residues 191-306): Forms the hydrophobic interface for subunit association [10].
  • Nuclear Localization Signal (NLS; residues 301-304): A conserved lysine-rich motif (KKRK) masked by IκBα in the cytoplasm [9].

The TAD is an intrinsically disordered region that folds upon binding coactivators. It contains two subdomains:

  • TA2 (residues 428-520): Binds transcriptional coactivators like CBP/p300.
  • TA1 (residues 521-551): Features a ΦXXΦΦ motif (Φ = hydrophobic residue; L523, F527, L528) critical for recruiting TFIIH/p62 and CBP/KIX [5].

Table 1: Functional Subdomains of p65

DomainResiduesKey Structural FeaturesFunctional Role
RHD-NTD19-190DNA-binding loops (L1, L3), β-strandsκB DNA recognition
RHD-DD191-306Hydrophobic dimer interface, NLSSubunit dimerization, nuclear import
TA2428-520Disordered, acidic residuesCBP/p300 recruitment
TA1521-551ΦXXΦΦ motif (L523, F527, L528)TFIIH/p62 and CBP/KIX binding

Structural Determinants of DNA Binding: κB Motif Recognition

p65 binds DNA as a heterodimer with p50, recognizing asymmetric κB motifs (consensus: 5′-GGGRNYYYCC-3′). The p50/p65-DNA complex exhibits differential subsite specificity:

  • p50 subunit: Binds the 5′-GGGR-3′ subsite via Arg54, Arg56, and Glu60, forming hydrogen bonds with guanine bases [10].
  • p65 subunit: Recognizes the 3′-YYYCC-3′ subsite through Lys122, Arg124, and Ser246, with a preference for pyrimidine-rich sequences [4] [10].

Crystal structures (e.g., PDB: 1VKX) reveal DNA-induced conformational changes:

  • The p50/p65 heterodimer bends DNA by ~20°, facilitating minor groove interactions.
  • Residues Ser276 (p65) and Lys244 (p50) stabilize DNA phosphate backbones [10]. Mutation of p65-Ser276 disrupts cAMP-response element-binding protein (CBP) binding, reducing transcriptional activity [3] [8].

Table 2: DNA-Binding Specificity of NF-κB Dimers

DimerPreferred κB MotifKey DNA-Contact ResiduesBinding Affinity (Kd, nM)
p50/p655′-GGGACTTTCC-3′p50: Arg54, Arg56; p65: Lys122, Arg1240.5–2.0
p65/p655′-GGGAGCTTTCC-3′Lys122, Arg124 (both subunits)5–10
p50/p505′-GGGATCGCCC-3′Arg54, Arg56 (both subunits)10–20

Quaternary Interactions: Homo- vs. Heterodimerization with p50 and Other NF-κB Subunits

p65 forms both homodimers (p65/p65) and heterodimers (p50/p65, p65/c-Rel), but the p50/p65 heterodimer dominates in canonical NF-κB signaling due to superior thermodynamic stability:

  • Heterodimer interface: Stabilized by hydrogen bonds (p50-Asp254–p65-Asn200) and hydrophobic packing (p50-Tyr267–p65-Phe213). The binding energy (ΔG = −14.3 kcal/mol) exceeds p65/p65 (−9.8 kcal/mol) and p50/p50 (−11.2 kcal/mol) [9] [10].
  • Homodimer limitations: p65/p65 is destabilized by steric clashes from Phe213 and Val248, reducing dimer half-life [9].

Dimerization allosterically regulates DNA affinity:

  • Heterodimerization with p50 enhances p65’s DNA-binding by 10-fold compared to p65 homodimers [10].
  • p52/RelB heterodimers (non-canonical pathway) exclude p65 due to incompatible dimerization interfaces [4].

Conformational Dynamics: IκBα Binding and Nuclear Localization Signal (NLS) Masking

In the cytoplasm, IκBα sequesters p50/p65 via allosteric inhibition:

  • Ankyrin repeat domain (ARD): Six ankyrin repeats (residues 67-287) bind the RHD of p50/p65.
  • NLS masking: ARD repeats 1–2 occlude the p65-NLS (residues 301-304) through electrostatic interactions [6] [9].

Structural studies (e.g., PDB: 1NFI) reveal that IκBα binding:

  • Induces a 20° rotation in the p65 RHD, blocking DNA accessibility.
  • Displaces the p65 NLS while leaving the p50 NLS partially exposed [6] [9].

Upon IκBα degradation, the bipartite NLS is unmasked:

  • p50-NLS (minor site): Binds the major NLS pocket of importin-α3.
  • p65-NLS (major site): Engages the minor NLS pocket of importin-α3, inducing a helical conformation in Armadillo repeat 7 [9].This trans-bipartite recognition ensures selective nuclear import of p50/p65 over homodimers.

Compound Names Mentioned: p65 (RELA), NF-κB, IκBα, p50 (NF-κB1), p52 (NF-κB2), RelB, c-Rel, CBP/p300, TFIIH, importin-α3, IKK.

Properties

CAS Number

128868-76-8

Product Name

phosphoprotein p65

Molecular Formula

C42H31N3

Synonyms

phosphoprotein p65

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